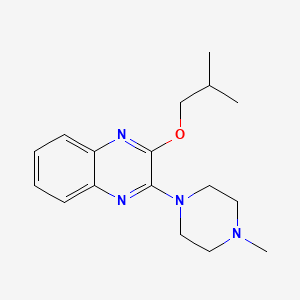
(2-Fluoroethyl)dimethylaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoroethyl)dimethylaminehydrochloride is a fluorinated alkylammonium salt with the molecular formula C4H11ClFN and a molecular weight of 127.5882 g/mol . This compound is known for its unique chemical properties due to the presence of a fluorine atom, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethyl)dimethylaminehydrochloride typically involves the reaction of dimethylamine with 2-fluoroethyl chloride in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar starting materials and conditions. The process may include additional purification steps such as recrystallization to achieve the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoroethyl)dimethylaminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as sodium hydride and potassium tert-butoxide. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated amines and other derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Fluoroethyl)dimethylaminehydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of fluorinated analogs of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, especially those requiring fluorinated moieties for enhanced activity or stability.
Wirkmechanismus
The mechanism of action of (2-Fluoroethyl)dimethylaminehydrochloride involves its interaction with various molecular targets, primarily through the formation of hydrogen bonds and van der Waals interactions. The presence of the fluorine atom can enhance these interactions, leading to increased binding affinity and specificity for certain targets . The compound can also participate in metabolic pathways, where it may undergo biotransformation to yield active metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoroethylamine hydrochloride: Similar in structure but lacks the dimethylamine group.
2,2-Difluoroethylamine hydrochloride: Contains an additional fluorine atom, leading to different chemical properties.
2,2,2-Trifluoroethylamine hydrochloride: Further fluorinated, resulting in even more distinct reactivity and interactions.
Uniqueness
(2-Fluoroethyl)dimethylaminehydrochloride is unique due to the combination of the fluorine atom and the dimethylamine group, which together confer specific chemical and biological properties not found in its analogs. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C4H11ClFN |
|---|---|
Molekulargewicht |
127.59 g/mol |
IUPAC-Name |
2-fluoro-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C4H10FN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H |
InChI-Schlüssel |
CHPNXLAGCUROJV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCF.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


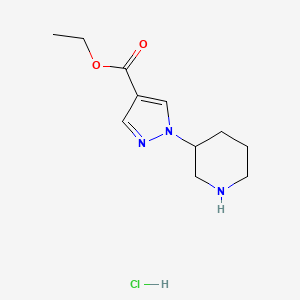
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
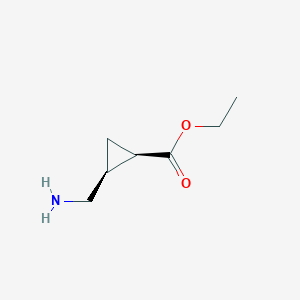
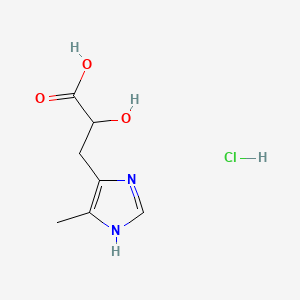
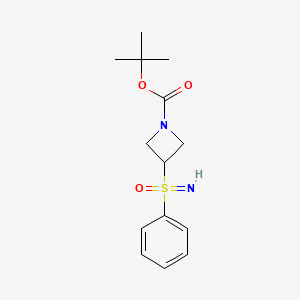
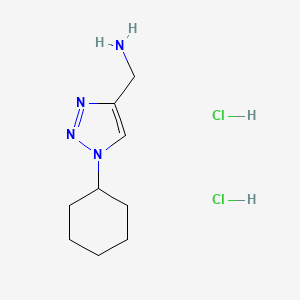
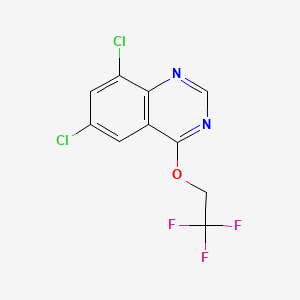
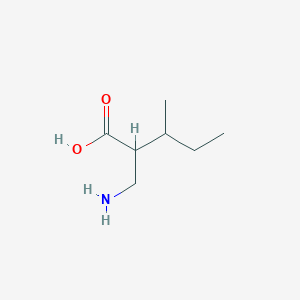
![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)
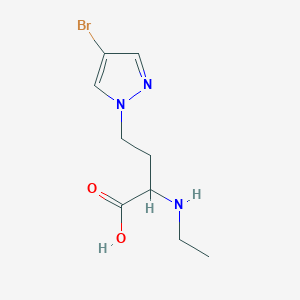
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
![2-[4-(4-Phenoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15318290.png)
